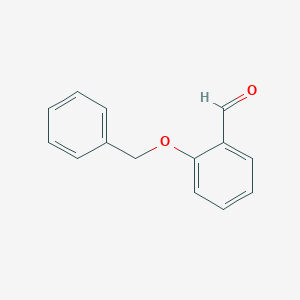

2-(ベンジルオキシ)ベンズアルデヒド

概要

説明

2-(Benzyloxy)benzaldehyde is a derivative of benzaldehyde . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .

Synthesis Analysis

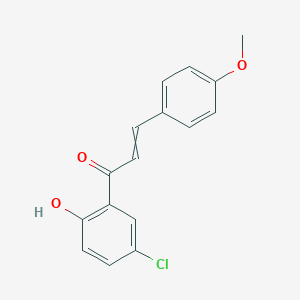

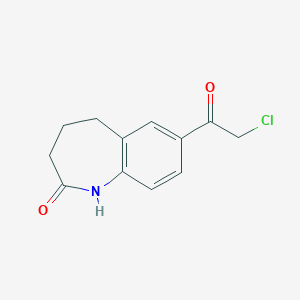

2-(Benzyloxy)benzaldehyde may be used in the synthesis of various compounds such as 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone, N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide, 2-hydroxy-2′-methoxybenzophenone, and 2′-hydroxy-5,6,7-trimethoxyflavone .Molecular Structure Analysis

The molecular formula of 2-(Benzyloxy)benzaldehyde is C14H12O2 . The structure of this compound can be found in various chemical databases .Chemical Reactions Analysis

As a benzaldehyde derivative, 2-(Benzyloxy)benzaldehyde undergoes enantioselective cyanoformylation . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis

2-(Benzyloxy)benzaldehyde has a molecular weight of 212.24 . It has a density of 1.339 g/mL at 25 °C . More detailed physical and chemical properties can be found in chemical databases .科学的研究の応用

チャルコンの合成

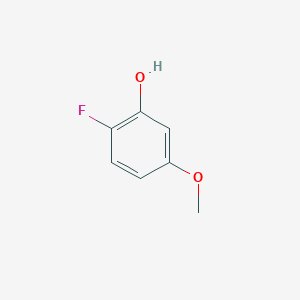

2-(ベンジルオキシ)ベンズアルデヒドは、様々なチャルコンの合成に使用されます。チャルコンは、様々な重要な生物学的化合物の中心核を形成する芳香族ケトンです。 特に、2-ベンジルオキシ-2'-ヒドロキシ-3',4',6'-トリメトキシチャルコンを生成するために使用できます。これは、潜在的な薬効を持つ化合物です .

イソニコチン酸ヒドラジド誘導体

この化合物は、N2-(2-ベンジルオキシ)ベンジリデンイソニコチン酸ヒドラジドの合成における前駆体として役立ちます。この化合物は、特に結核治療の研究において、製薬研究に応用できる可能性があります .

ベンゾフェノン誘導体

2-(ベンジルオキシ)ベンズアルデヒドは、2-ヒドロキシ-2'-メトキシベンゾフェノンの合成に関与しています。この化合物は、材料科学や紫外線安定剤として応用できる可能性があります .

フラボン誘導体

また、2'-ヒドロキシ-5,6,7-トリメトキシフラボンの合成にも使用されます。これは、抗酸化作用や抗炎症作用など、様々な生物活性を持つフラボノイドの一種です .

シアノホルミル化反応

この化合物は、バナジウム(V)キラルサレン錯体とイミダゾール存在下で、エチルシアノホルミエートとエナンチオ選択的なシアノホルミル化を受け、シアノヒドリンカーボネートを生成します。これは、様々な有機合成の中間体となる可能性があります .

Safety and Hazards

将来の方向性

The future directions for 2-(Benzyloxy)benzaldehyde could involve further exploration of its synthesis and reactivity. For instance, a study has reported UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound . This suggests potential future research directions in studying the photochemical properties of 2-(Benzyloxy)benzaldehyde and related compounds.

作用機序

Target of Action

2-(Benzyloxy)benzaldehyde, a benzaldehyde derivative, primarily targets the formation of cyanohydrin carbonate . The compound interacts with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole .

Mode of Action

The compound undergoes enantioselective cyanoformylation with ethyl cyanoformate . This reaction is facilitated by a vanadium (V) chiral salen complex and imidazole, leading to the formation of the corresponding cyanohydrin carbonate .

Biochemical Pathways

The primary biochemical pathway affected by 2-(Benzyloxy)benzaldehyde involves the formation of cyanohydrin carbonate

Pharmacokinetics

The compound’s solubility in chloroform and methanol , and its insolubility in water , may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The primary result of the action of 2-(Benzyloxy)benzaldehyde is the formation of cyanohydrin carbonate . This reaction is enantioselective, meaning it produces one enantiomer preferentially .

Action Environment

The action of 2-(Benzyloxy)benzaldehyde can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . Its reactivity with ethyl cyanoformate is facilitated by a vanadium (V) chiral salen complex and imidazole .

特性

IUPAC Name |

2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEJTRAJWCNHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322707 | |

| Record name | 2-Benzyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5896-17-3 | |

| Record name | 2-(Benzyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5896-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005896173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

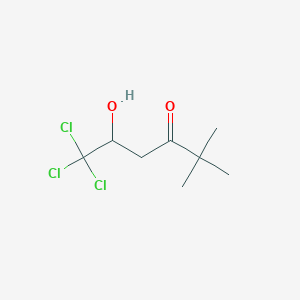

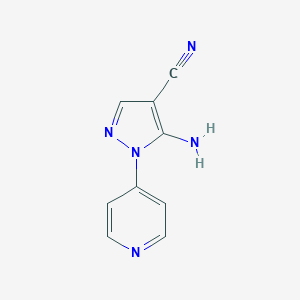

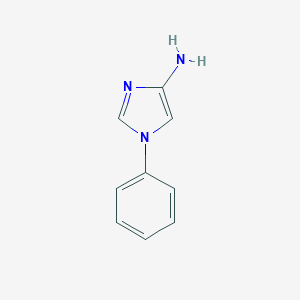

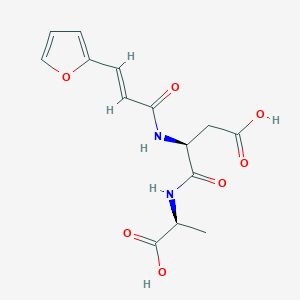

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

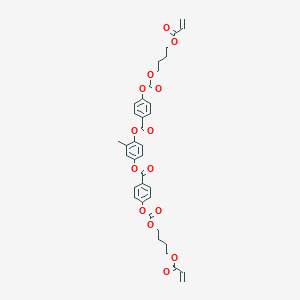

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)

![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)